1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
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Overview
Description
1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound featuring a benzodiazole ring, a pyrrolidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidine ring and the phenoxy group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the phenoxy group may interact with cellular membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one: Similar in structure but with variations in the substituents on the benzodiazole or pyrrolidine rings.
1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one: Another similar compound with different functional groups attached to the phenoxy group.
Uniqueness
The uniqueness of 1-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C26H33N3O2/c1-18(2)21-13-12-19(3)17-25(21)31-16-8-15-29-23-10-6-5-9-22(23)27-26(29)24-11-7-14-28(24)20(4)30/h5-6,9-10,12-13,17-18,24H,7-8,11,14-16H2,1-4H3 |
InChI Key |
LVLVDUDRGAHMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C |
Origin of Product |
United States |
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